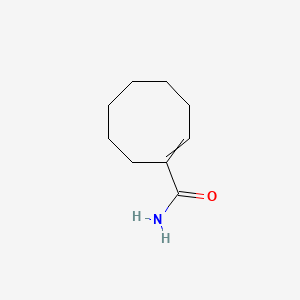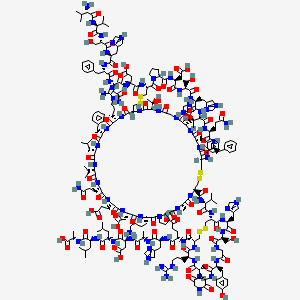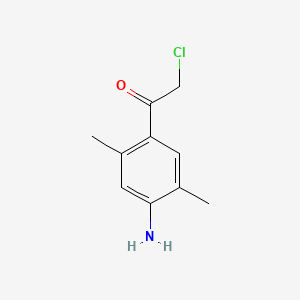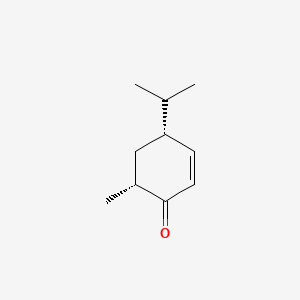
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one, also known as menthone, is a cyclic monoterpene ketone that is commonly found in essential oils of various plants such as mint, eucalyptus, and basil. It has a characteristic minty odor and flavor and is widely used in the food, cosmetics, and fragrance industries.
Mechanism of Action
The exact mechanism of action of (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
Menthone has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of immune responses. It has also been found to have a positive effect on digestive health, promoting the growth of beneficial gut bacteria and reducing inflammation in the gut.
Advantages and Limitations for Lab Experiments
Menthone is a relatively safe and non-toxic compound, making it an ideal candidate for laboratory experiments. However, its low solubility in water can pose a challenge for some experiments, and its volatility can make it difficult to handle and store.
Future Directions
There are many potential future directions for the study of (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one, including further investigation of its anti-inflammatory and antioxidant effects, its potential as a therapeutic agent for inflammatory diseases, and its use as a natural preservative in the food and cosmetics industries. Additionally, the development of novel synthesis methods and the exploration of its potential as a starting material for the synthesis of other bioactive compounds are promising areas for future research.
Synthesis Methods
Menthone can be synthesized by several methods, including the oxidation of menthol, the isomerization of pulegone, and the reduction of thymol. The most common method is the oxidation of menthol, which involves the use of a strong oxidizing agent such as chromic acid or potassium permanganate. The process yields a mixture of (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one and other ketones, which can be separated by fractional distillation.
Scientific Research Applications
Menthone has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant properties. It has been found to exhibit significant antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus, Candida albicans, and Aspergillus niger. It also has potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one has been shown to possess strong antioxidant activity, which may help prevent oxidative stress-related diseases such as cancer and cardiovascular disease.
properties
IUPAC Name |
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-5,7-9H,6H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKVFPXPTBYWLF-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=CC1=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C=CC1=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl, 2-[(1-carboxy-2-methylpropyl)amino]-2-oxo- (9CI)](/img/no-structure.png)

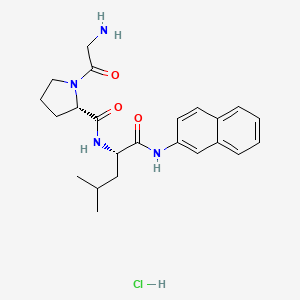
![3-Propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B564009.png)

